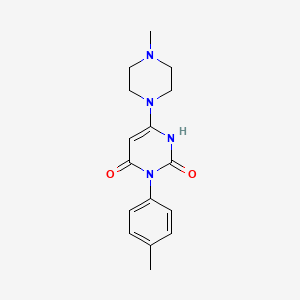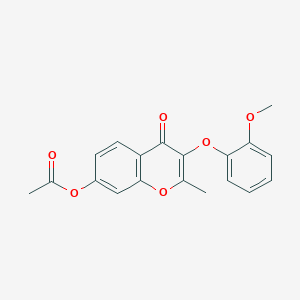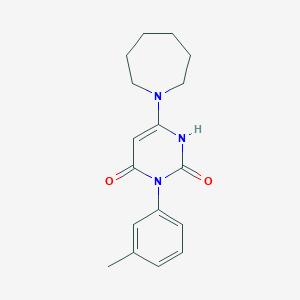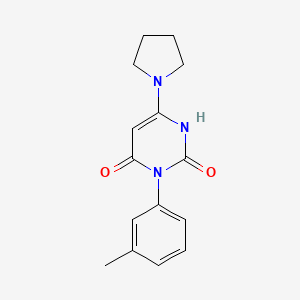
3-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylphenyl)-6-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields This compound features a tetrahydropyrimidine-2,4-dione core, substituted with a 4-methylphenyl group and a 4-methylpiperazin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydropyrimidine-2,4-dione core This can be achieved through the cyclization of appropriate precursors, such as urea and β-keto esters, under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of substituted derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: Its interactions with biological macromolecules can be studied to understand its potential as a bioactive compound.
Medicine: It may have therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Its unique chemical properties make it useful in various industrial applications, including material science and catalysis.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Methylphenylpropan-1-amine: Similar in structure but lacks the piperazin-1-yl group.
3-(4-Methylphenyl)propionic acid: Another derivative with a different functional group.
Uniqueness: The presence of the 4-methylpiperazin-1-yl group in this compound distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
This compound's multifaceted nature and potential applications make it a valuable subject of study for researchers across various disciplines. Its synthesis, reactions, and applications highlight its importance in advancing scientific knowledge and technological development.
Properties
IUPAC Name |
3-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-3-5-13(6-4-12)20-15(21)11-14(17-16(20)22)19-9-7-18(2)8-10-19/h3-6,11H,7-10H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNCLZLFICDPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,4-dimethylphenyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B6543704.png)
![4-{[4-(propan-2-yl)phenyl]methyl}piperazin-2-one](/img/structure/B6543705.png)
![4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6543723.png)
![[2-(thiophen-2-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B6543728.png)

![3-(3-bromophenyl)-6-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543746.png)
![3-(3-bromophenyl)-6-{[(pyridin-3-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543761.png)
![3-(2-methylphenyl)-6-{[(pyridin-3-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543767.png)
![6-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543775.png)
![{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2-methylbenzoate](/img/structure/B6543780.png)
![6-{[(furan-2-yl)methyl]amino}-3-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543788.png)


![methyl 1-[1-(3-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B6543807.png)
